![molecular formula C19H30N2 B5725884 (4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine, commonly known as PCP, is a dissociative anesthetic drug that has been used in both clinical and recreational settings. PCP was first synthesized in 1956 and has since been used for its anesthetic properties. The drug is known to produce hallucinations, delusions, and other psychotic symptoms, which have led to its classification as a Schedule II controlled substance in the United States.
作用机制
PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
Biochemical and Physiological Effects
PCP has been shown to have a range of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
PCP has been used in lab experiments to study its effects on the brain and behavior. The drug has been shown to induce psychotic symptoms, making it useful for studying the underlying mechanisms of psychosis. However, the use of PCP in lab experiments is limited by its potential for abuse and the risk of adverse effects.
未来方向
There are several future directions for research on PCP. One area of research is the development of new drugs that target the NMDA receptor, with the aim of treating psychiatric disorders such as schizophrenia. Another area of research is the study of the long-term effects of PCP use on the brain and behavior, with the goal of developing effective treatments for PCP addiction. Additionally, research is needed to better understand the underlying mechanisms of PCP-induced psychosis, with the aim of developing new treatments for this condition.
合成方法
PCP can be synthesized through a series of chemical reactions involving cyclohexanone, phenylmagnesium bromide, and piperidine. The process involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction of phenylmagnesium bromide with cyclohexanone to form 4-phenylcyclohexanol. The final step involves the reaction of 4-phenylcyclohexanol with piperidine to form PCP.
科学研究应用
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
属性
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-7-17(8-4-1)18-9-11-19(12-10-18)20-13-16-21-14-5-2-6-15-21/h1,3-4,7-8,18-20H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJRPKKJXFABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)
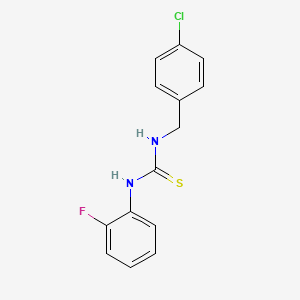
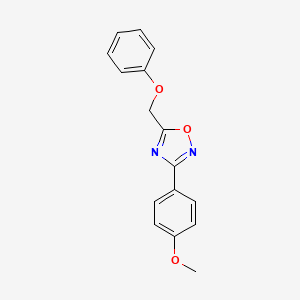
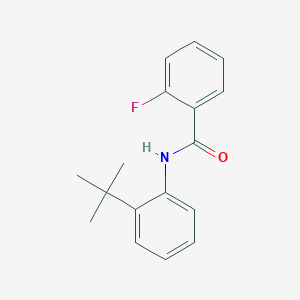
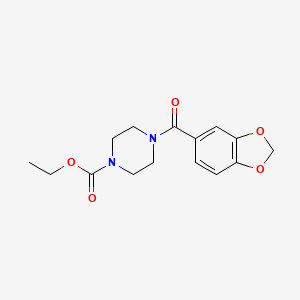
![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)


![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
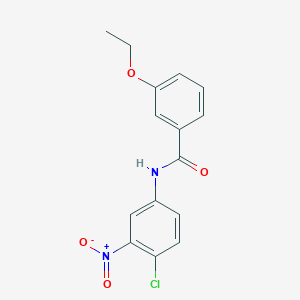
![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)